molecular formula C20H18FNO B5885960 4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline

4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline

Cat. No.: B5885960
M. Wt: 307.4 g/mol
InChI Key: OSDOXZKCHKKEQH-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline is a useful research compound. Its molecular formula is C20H18FNO and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(benzyloxy)benzyl]-4-fluoroaniline is 307.137242360 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Enzyme Inhibition

A study conducted by Çelik and Babagil (2019) explores the microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and its inhibitory effects on carbonic anhydrase isoenzymes. This research highlights the potential for developing new therapeutic applications based on enzyme activators derived from such compounds (Çelik & Babagil, 2019).

Metabolism and Bioactivation

The metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, were studied by Rietjens and Vervoort (1991). This research provides insights into the cytochrome P-450 dependent conversion of fluoroanilines and their potential bioactivation to reactive benzoquinoneimines, which is crucial for understanding the metabolic pathways of such compounds (Rietjens & Vervoort, 1991).

Kinetics of Pd-Catalyzed Hydrogenation

Hwang, Martinelli, Gounder, and Varma (2016) investigated the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline. This study is significant for understanding the reaction pathways and factors influencing the reaction, which are essential for multi-step organic syntheses involving such compounds (Hwang et al., 2016).

Synthesis and Characterization of Benzylideneaniline Compounds

Subashini et al. (2021) conducted research on the synthesis and characterization of benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-fluoroaniline. Their work provides valuable information on the structural and optical properties of these compounds, which can be useful for various scientific applications (Subashini et al., 2021).

Novel Photolysis Method for Haloanilines

Fagnoni, Mella, and Albini (1999) explored a novel photolysis method for haloanilines, including 4-fluoroaniline. This method involves heterolytic dehalogenation and trapping of the cation, presenting a unique approach to the synthesis of aryl- and alkylanilines (Fagnoni et al., 1999).

Synthesis of α-Trifluoromethyl α-Amino Acids

Burger et al. (2006) reported on the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits. This research showcases the application of fluoroanilines in the synthesis of complex organic compounds, demonstrating the versatility of these compounds in chemical syntheses (Burger et al., 2006).

Low Dielectric Materials from Fluorinated Polybenzoxazines

Parveen, Thirukumaran, and Sarojadevi (2014) synthesized fluorinated monomers from fluorinated amines, including 4-fluoroaniline. This research is significant for the development of materials with low dielectric constants, important for applications in electronics and interlayer dielectrics (Parveen et al., 2014).

Properties

IUPAC Name

4-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDOXZKCHKKEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.